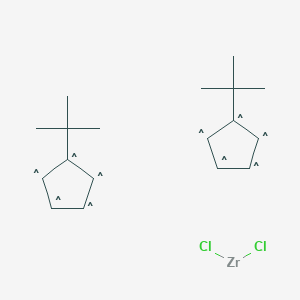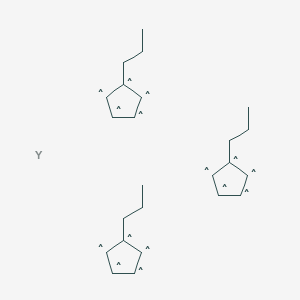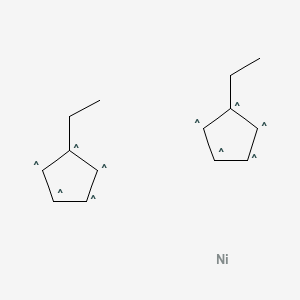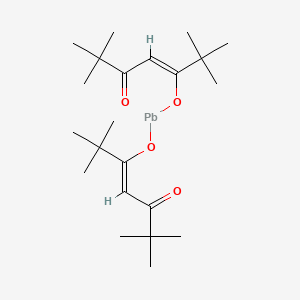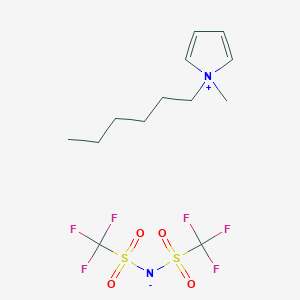
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide; 99%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) is a quaternary ammonium salt of trifluoromethanesulfonimide (TFSI) and an alkyl-substituted pyrrolidinium cation. It is a colorless, odorless, and water-soluble ionic liquid that has a wide range of applications in the fields of chemistry, biochemistry, and materials science. Its low melting point, high thermal and chemical stability, and non-volatility make it an ideal choice for many laboratory experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide involves the reaction of 1-methylpyrrolidine with hexyl bromide followed by the reaction of the resulting N-hexyl-1-methylpyrrolidinium bromide with silver trifluoromethanesulfonate to yield the final product.
Starting Materials
1-methylpyrrolidine, hexyl bromide, silver trifluoromethanesulfonate
Reaction
Step 1: 1-methylpyrrolidine is reacted with hexyl bromide in the presence of a base such as potassium carbonate to yield N-hexyl-1-methylpyrrolidinium bromide., Step 2: The resulting N-hexyl-1-methylpyrrolidinium bromide is then reacted with silver trifluoromethanesulfonate in anhydrous acetonitrile to yield 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide., Step 3: The product is then purified by recrystallization or column chromatography.
作用机制
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) acts as a proton acceptor, which allows it to form strong hydrogen bonds with other molecules. These hydrogen bonds are responsible for the ionic liquid’s high thermal and chemical stability. Additionally, its low melting point allows it to be used as a solvent in many laboratory experiments.
生化和生理效应
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) has been shown to be non-toxic, non-irritating, and non-carcinogenic. Additionally, it has been demonstrated to have no significant effect on the growth of mammalian cells in vitro. Furthermore, it has been used in the preparation of pharmaceuticals, and has been shown to be non-genotoxic.
实验室实验的优点和局限性
The main advantage of using 1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) in laboratory experiments is its low melting point, which allows it to be used as a solvent in many laboratory experiments. Additionally, its high thermal and chemical stability make it an ideal choice for many laboratory experiments. However, its high cost and potential for contamination can limit its use in some experiments.
未来方向
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) has potential for use in a variety of applications, including the development of new pharmaceuticals, the synthesis of polymers, and the design of novel catalysts. Additionally, future research could focus on the development of new methods for the synthesis of this ionic liquid, as well as the development of more efficient methods for its use in laboratory experiments. Finally, further research could focus on the development of new applications for this ionic liquid, such as its use in the development of new materials or the synthesis of new compounds.
科学研究应用
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (99%) has been used in a wide range of scientific research applications. It has been used as a solvent in the synthesis of organic compounds, as an electrolyte in electrochemical processes, and as a reaction medium for the synthesis of polymers. Additionally, it has been used as a catalyst in organic reactions, as a stabilizer for pharmaceuticals, and as a medium for the immobilization of enzymes.
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-hexyl-1-methylpyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N.C2F6NO4S2/c1-3-4-5-6-9-12(2)10-7-8-11-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8,10-11H,3-6,9H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMXAQVGZNFYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1(C=CC=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F6N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, 99% | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)
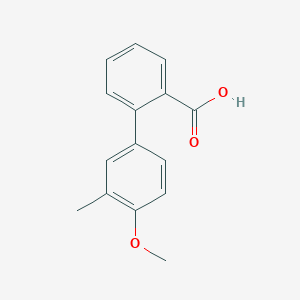
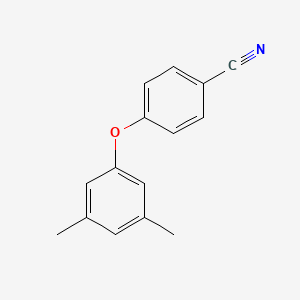


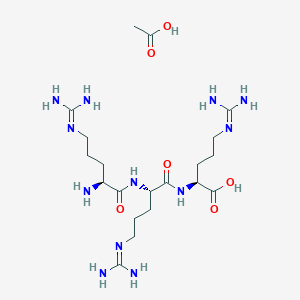
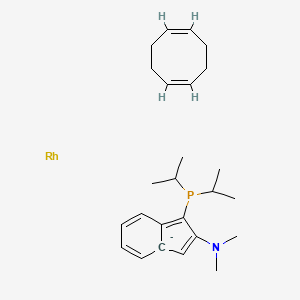


![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)
